REACTION_SMILES
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[CH3:17][S:18]([Cl:19])(=[O:20])=[O:21].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH:7]=[CH:8][CH2:9][CH2:10]1.[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1>>[CH2:2]([CH2:3][CH2:4][CH2:5][CH:6]1[CH:7]=[CH:8][CH2:9][CH2:10]1)[Cl:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCCC1C=CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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ClCCCCC1C=CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |